Obatoclax Mesylate is a synthetic small molecule that acts as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. [, ] This family of proteins plays a crucial role in regulating apoptosis, the process of programmed cell death. [] Obatoclax Mesylate is classified as a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are pro-apoptotic members of the Bcl-2 family. [, ] This molecule has garnered significant attention in scientific research due to its potential to induce apoptosis in various cancer cell lines. [, , ]
Obatoclax mesylate, also known as GX15-070, is a small molecule inhibitor that targets the B-cell lymphoma 2 family of proteins, which are crucial in regulating apoptosis. This compound is classified as a pan-Bcl-2 inhibitor, meaning it inhibits multiple members of the Bcl-2 family, including Bcl-2, Bcl-XL, and MCL-1. It is primarily investigated for its potential in treating various hematologic malignancies and solid tumors, particularly those resistant to conventional therapies .
Obatoclax mesylate was developed by Gemin X Biotechnologies and is synthesized from indole-based precursors. As a synthetic derivative of bacterial prodiginines, it belongs to a class of compounds known as BH3 mimetics, which mimic the action of pro-apoptotic BH3-only proteins that antagonize the anti-apoptotic functions of Bcl-2 proteins .
The synthesis of obatoclax mesylate involves several steps:
This method allows for efficient production while maintaining high purity levels necessary for clinical applications.
Obatoclax mesylate undergoes various chemical reactions that enhance its therapeutic efficacy:
The mechanism of action of obatoclax mesylate involves:
Obatoclax mesylate exhibits several notable physical and chemical properties:
Obatoclax mesylate has several applications in scientific research and clinical settings:
Obatoclax was discovered by Gemin X Pharmaceuticals through chemical optimization of natural product scaffolds to inhibit BCL-2 family interactions. Preclinical studies demonstrated its ability to induce apoptosis in cancer cell lines by bypassing common resistance mechanisms. Following Gemin X's acquisition by Cephalon in 2011 (and subsequently by Teva Pharmaceuticals), clinical development accelerated [1] [8]. Phase I trials established dosing regimens for hematologic malignancies, identifying neurocognitive effects (e.g., euphoria, somnolence) as dose-limiting but manageable toxicities [5] [8]. By 2014, multiple Phase II trials evaluated obatoclax in acute myeloid leukemia (AML), myelofibrosis, lymphoma, and small cell lung cancer (SCLC). A notable Phase III trial in SCLC was halted prematurely due to strategic business decisions rather than safety concerns [1] [7]. Despite modest single-agent activity in later trials, obatoclax remains of interest for rational combination therapies targeting apoptosis pathways [7] [8].
Obatoclax mesylate is chemically designated as 2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole methanesulfonate. Its molecular formula is C~21~H~23~N~3~O~4~S, with a molar mass of 413.49 g/mol [2] [9]. The free base (obatoclax) has a molecular weight of 317.39 g/mol and a chemical formula of C~20~H~19~N~3~O [9].
Structural Features:
Physicochemical Behavior:
Table 1: Physicochemical Profile of Obatoclax Mesylate
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C~21~H~23~N~3~O~4~S | Free base: C~20~H~19~N~3~O |
Molar Mass | 413.49 g/mol | - |
XLogP | 4.12 | Indicates high lipophilicity |
Hydrogen Bond Donors | 2 | Pyrrole NH groups |
Hydrogen Bond Acceptors | 4 | N and O atoms |
Topological Polar Surface Area | 49.41 Ų | Moderates membrane permeability |
Solubility in DMSO | 12.5 mg/mL (30.23 mM) | Hygroscopic DMSO required |
CAS Registry Number | 803712-79-0 (mesylate); 803712-67-6 (base) | - |
Obatoclax belongs to the BH3 mimetic class of apoptosis modulators, characterized by their ability to mimic the α-helical BH3 domain of pro-apoptotic proteins (e.g., BIM, BID). Unlike natural BH3-only proteins, these synthetic compounds disrupt interactions between pro-survival BCL-2 proteins and pro-apoptotic effectors (BAX, BAK) [1] [5].
Mechanistic Classification:
Table 2: BCL-2 Family Targets and Inhibition by Obatoclax
Anti-Apoptotic Protein | Obatoclax K~i~ (nM) | Biological Role in Cancer |
---|---|---|
BCL-2 | 220 | Overexpressed in CLL, lymphoma |
MCL-1 | 1,000–7,000 | Mediates resistance to chemotherapy |
BCL-xL | 1,000–7,000 | Survival factor in solid tumors |
BCL-w | 1,000–7,000 | Elevated in glioblastoma, colon cancer |
BCL-B | 1,000–7,000 | Underexplored; implicated in melanoma |
Functional Consequences of Inhibition:
Comparative Pharmacology Among BH3 Mimetics:
Table 3: Obatoclax vs. Other BH3 Mimetics
Agent | Primary Targets | MCL-1 Inhibition | Clinical Stage |
---|---|---|---|
Obatoclax | BCL-2, MCL-1, BCL-xL, etc. | Yes (K~i~ ~1–7 μM) | Phase II/III (halted) |
Venetoclax | BCL-2 | No | FDA-approved (CLL, AML) |
Navitoclax | BCL-2, BCL-xL, BCL-w | Weak | Phase II |
AT-101 (Gossypol) | Pan-BCL-2 | Yes | Phase II |
Synergistic Rationale for Combinations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7